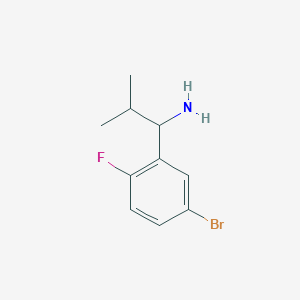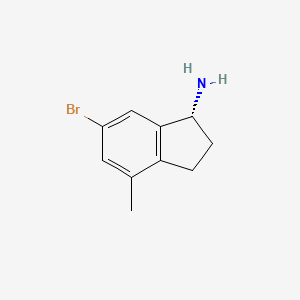
(R)-6-Bromo-4-methyl-2,3-dihydro-1H-inden-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-6-Bromo-4-methyl-2,3-dihydro-1H-inden-1-amine is a chiral amine compound with a bromine atom at the 6th position and a methyl group at the 4th position of the indane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-6-Bromo-4-methyl-2,3-dihydro-1H-inden-1-amine typically involves the bromination of 4-methyl-2,3-dihydro-1H-inden-1-amine. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
®-6-Bromo-4-methyl-2,3-dihydro-1H-inden-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 4-methyl-2,3-dihydro-1H-inden-1-amine.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 6-bromo-4-methylindanone, while reduction can produce 4-methyl-2,3-dihydro-1H-inden-1-amine.
科学研究应用
Chemistry
In chemistry, ®-6-Bromo-4-methyl-2,3-dihydro-1H-inden-1-amine is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and the development of chiral catalysts.
Biology
The compound’s potential biological activity is of interest in the study of enzyme inhibitors and receptor ligands. It can be used in the design of molecules that interact with specific biological targets.
Medicine
In medicinal chemistry, ®-6-Bromo-4-methyl-2,3-dihydro-1H-inden-1-amine is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting neurological disorders or other diseases.
Industry
Industrially, this compound can be used in the production of specialty chemicals and pharmaceuticals. Its unique structure allows for the creation of novel materials with specific properties.
作用机制
The mechanism by which ®-6-Bromo-4-methyl-2,3-dihydro-1H-inden-1-amine exerts its effects depends on its interaction with molecular targets. It may act as an inhibitor or activator of specific enzymes or receptors, modulating biological pathways. The exact mechanism involves binding to the active site of the target protein, leading to conformational changes and subsequent biological effects.
相似化合物的比较
Similar Compounds
6-Bromo-2,3-dihydro-1H-inden-1-amine: Lacks the methyl group at the 4th position.
4-Methyl-2,3-dihydro-1H-inden-1-amine: Lacks the bromine atom at the 6th position.
6-Chloro-4-methyl-2,3-dihydro-1H-inden-1-amine: Contains a chlorine atom instead of bromine.
Uniqueness
®-6-Bromo-4-methyl-2,3-dihydro-1H-inden-1-amine is unique due to the presence of both the bromine atom and the methyl group, which can influence its reactivity and biological activity. The chiral nature of the compound adds another layer of complexity, making it valuable for stereoselective synthesis and chiral recognition studies.
属性
分子式 |
C10H12BrN |
|---|---|
分子量 |
226.11 g/mol |
IUPAC 名称 |
(1R)-6-bromo-4-methyl-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C10H12BrN/c1-6-4-7(11)5-9-8(6)2-3-10(9)12/h4-5,10H,2-3,12H2,1H3/t10-/m1/s1 |
InChI 键 |
MHUAXUVGYNXOBN-SNVBAGLBSA-N |
手性 SMILES |
CC1=CC(=CC2=C1CC[C@H]2N)Br |
规范 SMILES |
CC1=CC(=CC2=C1CCC2N)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


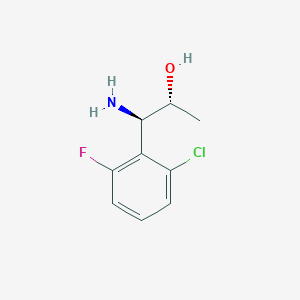
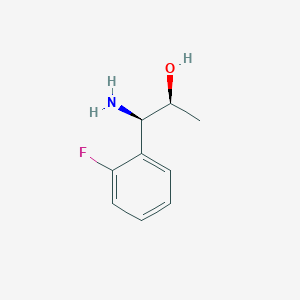
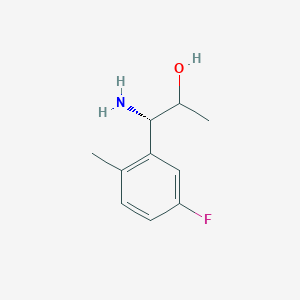
![3-([1,4'-Bipiperidin]-1'-ylmethyl)-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid](/img/structure/B13049879.png)


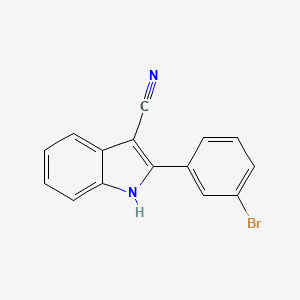

![(1S)-1-[3-(Trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13049924.png)
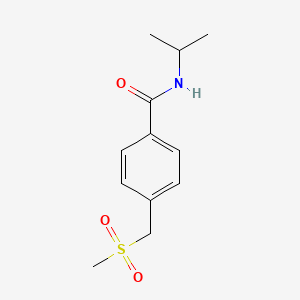
![(1S,2R)-1-Amino-1-[2-chloro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13049929.png)
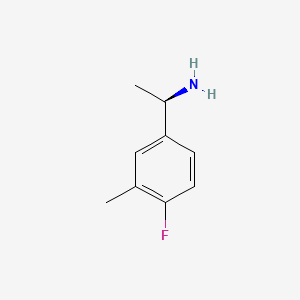
![(S)-3-((2-Aminothieno[3,2-D]pyrimidin-4-YL)amino)heptan-1-OL](/img/structure/B13049952.png)
